4-acetyl-1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes acetyl, bromo, methyl, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and pyrrole intermediates. Common synthetic routes may involve:
Aldol Condensation: This reaction can be used to form the acetyl group.
Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS).
Hydroxylation: Addition of the hydroxy group through oxidation reactions.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromo group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The acetyl and hydroxy groups can form hydrogen bonds, while the bromo and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ACETYL-1-(3-CHLORO-4-METHYLPHENYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-ACETYL-1-(3-FLUORO-4-METHYLPHENYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The presence of the bromo group in 4-ACETYL-1-(3-BROMO-4-METHYLPHENYL)-3-HYDROXY-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE distinguishes it from similar compounds. This bromo group can significantly influence the compound’s reactivity and interaction with biological targets, making it unique in its class.
Properties
Molecular Formula |
C20H18BrNO4 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-acetyl-1-(3-bromo-4-methylphenyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H18BrNO4/c1-11-7-8-14(10-16(11)21)22-18(13-5-4-6-15(9-13)26-3)17(12(2)23)19(24)20(22)25/h4-10,18,24H,1-3H3 |
InChI Key |
VDMDBLGRFQCHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC(=CC=C3)OC)Br |
Origin of Product |
United States |
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